2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine
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Overview
Description
2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine is a heterocyclic compound containing both nitrogen and oxygen atoms within its structure. This compound is part of the oxazine family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine typically involves multicomponent reactions, cyclization reactions, and temperature-dependent Rhodium (II)-carbenoid-mediated 2H-azirine ring expansion . One common method includes the reaction of 1 or 2-naphthols, a primary amine, and an aldehyde using various catalysts . Organocatalysts, ionic liquids, and cleaner solvents have been employed to enhance the efficiency and environmental friendliness of the synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve the use of green chemistry principles. For instance, the use of magnetically-separable basic nano-catalysts under ultrasonic conditions has been reported to provide mild reaction conditions, easy catalyst recovery, and recyclability . This method also reduces waste generation and shortens reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine include other oxazine derivatives such as:
- 2-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- 7-aryl-7,8-dihydro-6H-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-e][1,3]oxazine
- 3-aryl-3,4-dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones
Uniqueness
What sets this compound apart from other similar compounds is its specific structural configuration and the presence of the methoxyphenyl group, which can influence its biological activity and chemical reactivity .
Properties
CAS No. |
112673-03-7 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,2,4,4a,5,6,7,7a-octahydrocyclopenta[d][1,3]oxazine |
InChI |
InChI=1S/C14H19NO2/c1-16-12-7-5-10(6-8-12)14-15-13-4-2-3-11(13)9-17-14/h5-8,11,13-15H,2-4,9H2,1H3 |
InChI Key |
BJWQLDQGPNJCBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3CCCC3CO2 |
Origin of Product |
United States |
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